![molecular formula C18H20Cl3N3O B586289 N-Desethyl amodiaquine dihydrochloride CAS No. 79049-30-2](/img/structure/B586289.png)
N-Desethyl amodiaquine dihydrochloride
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Overview
Description
N-Desethyl amodiaquine dihydrochloride is the major biologically active metabolite of Amodiaquine . It is an antiparasitic agent with IC50 values for strains V1/S and 3D7 being 97 nM and 25 nM, respectively . It is highly active against P. falciparum and can synergize with amodiaquine .
Synthesis Analysis
N-Desethyl Amodiaquine is a primary metabolite of the antimalarial compound aminodiaquine, produced by the action of cytochrome P450 isoform 2C8 .Molecular Structure Analysis
The molecular formula of N-Desethyl amodiaquine dihydrochloride is C18H18ClN3O • 2HCl . The molecular weight is 400.74 .Chemical Reactions Analysis
N-Desethyl amodiaquine dihydrochloride is the biologically active metabolite of Amodiaquine . It is an antiparasitic agent with inhibitory effects on strains V1/S and 3D7 .Physical And Chemical Properties Analysis
N-Desethyl amodiaquine dihydrochloride is a solid substance with a yellow to dark yellow color . It has a molecular weight of 400.73 .Scientific Research Applications
Anti-Malarial Application
“N-Desethyl Amodiaquine Hydrochloride” is a metabolite of the anti-malarial Amodiaquine . It’s used in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Hepatotoxicity Studies
Amodiaquine (ADQ), an antimalarial drug used in endemic areas, has been reported to be associated with liver toxicity . The cytotoxicity of ADQ and its major metabolite N-desethylamodiaquine is examined in these studies .
Combination Therapy for Malaria
Amodiaquine (AQ) is currently used in combination with Artesunate (AS) as first-line treatment for some cases of falciparum malaria . AQ is metabolized by hepatic cytochrome P450 2C8 (CYP2C8) to Desethylamodiaquine (DAQ; DEAQ; NADQ; Ndes-amo), which is subsequently eliminated via extra-hepatic pathways .
Metabolism Studies
N-desethyl Amodiaquine is a primary metabolite of the antimalarial compound aminodiaquine . It’s produced by the action of cytochrome P450 isoform 2C8 .
Activity Against P. falciparum
N-desethyl Amodiaquine is highly active against P. falciparum . This makes it a valuable compound in the fight against malaria, a disease caused by the P. falciparum parasite .
Manufacturing Process Development
There’s ongoing research into developing a robust process for the manufacture of the active pharmaceutical ingredient (API) amodiaquine dihydrochloride dihydrate (ADQ) . This process consists of a three-step synthetic route .
Mechanism of Action
Target of Action
N-Desethyl amodiaquine dihydrochloride is a primary metabolite of the antimalarial compound amodiaquine . It is highly active against Plasmodium falciparum , the parasite responsible for the most severe form of human malaria . This compound can synergize with amodiaquine, enhancing its antimalarial effects .
Mode of Action
It is known that the compound interacts with its target, the plasmodium falciparum parasite, inhibiting its growth and replication . This interaction results in the death of the parasite and the alleviation of malaria symptoms.
Biochemical Pathways
N-Desethyl amodiaquine dihydrochloride affects the biochemical pathways of the Plasmodium falciparum parasite. It is metabolized by hepatic cytochrome P450 2C8 (CYP2C8) to Desethylamodiaquine, which is subsequently eliminated via extra-hepatic biotransformation by CYP1A1 and CYP1B1 . This metabolic process is crucial for the pharmacological activity of the compound.
Pharmacokinetics
The pharmacokinetics of N-Desethyl amodiaquine dihydrochloride involves its absorption, distribution, metabolism, and excretion (ADME). The compound is metabolized by the liver enzyme CYP2C8 to Desethylamodiaquine, its active form . This metabolite is responsible for the therapeutic and toxic effects of the compound due to its long elimination half-life .
Result of Action
The result of the action of N-Desethyl amodiaquine dihydrochloride is the inhibition of the growth and replication of the Plasmodium falciparum parasite . This leads to the death of the parasite and the alleviation of malaria symptoms. The compound can also cause toxicity, which is why its use must be carefully monitored .
Action Environment
The action of N-Desethyl amodiaquine dihydrochloride can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of the compound, potentially leading to drug interactions. Additionally, individual genetic variations in the enzymes that metabolize the compound can influence its efficacy and toxicity . Therefore, these factors must be considered when using this compound for the treatment of malaria.
Safety and Hazards
Future Directions
While the efficacy of artesunate-amodiaquine at currently recommended dosage regimens was high across all age groups, a larger pharmacokinetic study with close monitoring of safety, including full blood counts and liver function tests, is needed to confirm the higher amodiaquine exposure in infants, understand any safety implications and assess whether dose optimization in this vulnerable, understudied population is needed .
properties
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-2-(ethylaminomethyl)phenol;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.2ClH/c1-2-20-11-12-9-14(4-6-18(12)23)22-16-7-8-21-17-10-13(19)3-5-15(16)17;;/h3-10,20,23H,2,11H2,1H3,(H,21,22);2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCYBRFGUODDEGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl3N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670073 |
Source
|
Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desethyl amodiaquine dihydrochloride | |
CAS RN |
79049-30-2 |
Source
|
Record name | 4-[(7-Chloroquinolin-4-yl)amino]-2-[(ethylamino)methyl]phenol--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30670073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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